![molecular formula C21H16N2O5 B4580664 N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea](/img/structure/B4580664.png)

N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea

Descripción general

Descripción

Synthesis Analysis

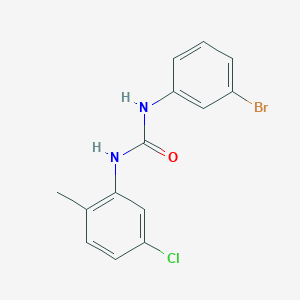

The synthesis of related compounds involves various strategies, including the reaction of furan and thiophene derivatives with dicyanoethylenes and aromatic aldehydes, leading to a range of furan and thiophene-based compounds. For instance, Shestopalov et al. (2003) described the synthesis of 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans through reactions involving 6-methoxybenzo[b]furan-3(2H)-one, showcasing a method potentially relevant for synthesizing similar urea derivatives (Shestopalov & Naumov, 2003).

Molecular Structure Analysis

Lough et al. (2010) discussed the molecular structure of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a derivative with relevance due to its planar molecular conformation, which could be insightful for understanding the structural aspects of N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea (Lough et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of related urea derivatives include their reactivity under various conditions. For example, the preparation of dibenzofuran derivatives through furan ring opening and closure reactions, as discussed by Gutnov et al. (1999), can provide insights into the chemical behavior of complex urea compounds (Gutnov et al., 1999).

Physical Properties Analysis

Investigating the physical properties of similar compounds, such as their solubility, melting points, and crystalline structure, could be extrapolated from studies like Song et al. (2008), which detailed the crystal structure and bioactivities of a specific urea derivative. This type of analysis contributes to understanding the physical characteristics of N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea (Song et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, can be inferred from the synthesis and reactivity studies of similar urea derivatives. Research by Kantevari et al. (2011) on synthesizing and evaluating amidoalkyl dibenzofuranols and their derivatives highlights the chemical versatility and reactivity of urea-based compounds, which is relevant for the chemical properties analysis of the compound (Kantevari et al., 2011).

Aplicaciones Científicas De Investigación

Anticancer and Antiangiogenic Activities

A study on the design, synthesis, and evaluation of 3-arylaminobenzofuran derivatives, including compounds with structural similarities to N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea, demonstrated significant antiproliferative activity against cancer cells. These compounds inhibited tubulin polymerization, induced apoptosis, and showed potent in vitro and in vivo vascular disrupting properties, hinting at their potential as anticancer and antiangiogenic agents (Romagnoli et al., 2015).

Polymerization and Material Science Applications

Research into fully bio-based benzoxazine monomers, including those related to the furan derivatives found in N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea, has shown that these compounds can undergo homogeneous copolymerization, enhancing thermal properties and cross-linking density of the resulting materials. This suggests a promising avenue for designing new fully bio-based polybenzoxazines with desirable properties for material science applications (Wang et al., 2012).

GABAB-Receptor Antagonists

Benzofuran analogues, including structural motifs similar to N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea, have been identified as a new class of GABAB-receptor antagonists. These compounds have shown to antagonize the baclofen-induced depression of twitch contractions in guinea-pig ileum and reduce repetitive paroxysmal discharges in rat neo-cortical slice preparations, suggesting their potential in neurological research (Kerr et al., 1989).

Corrosion Inhibition

Amino acid compounds with structures incorporating elements similar to N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea have been studied for their potential as eco-friendly corrosion inhibitors. These compounds showed significant inhibition of N80 steel corrosion in acidic environments, suggesting their application in protecting metal surfaces (Yadav et al., 2015).

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(2-methoxydibenzofuran-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5/c1-25-19-9-14-13-4-2-3-5-16(13)28-18(14)10-15(19)23-21(24)22-12-6-7-17-20(8-12)27-11-26-17/h2-10H,11H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJJKCCQOJNYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)NC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-yl)-3-(2-methoxydibenzo[b,d]furan-3-yl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4580586.png)

![1-[(3-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4580597.png)

![4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4580612.png)

![1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4580621.png)

![methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4580634.png)

![1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone](/img/structure/B4580644.png)

![1-[2-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4580647.png)

![4-[({[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4580651.png)

![N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4580659.png)

![4-[3-(benzyloxy)benzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4580671.png)

![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4580679.png)

![3-methyl-5-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4580687.png)